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Compound of Interest

(R)-Octahydro-pyrido[1,2-
Compound Name:
Alpyrazine

Cat. No.: B15601590

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
Octahydro-pyrido[1,2-A]pyrazine. Due to the limited availability of public domain
experimental data for this specific enantiomer, this document focuses on presenting available
data for analogous structures to provide a valuable reference point. The guide details the
methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS), and presents the available data in a structured format for comparative
analysis.

Introduction

(R)-Octahydro-pyrido[1,2-A]lpyrazine is a bicyclic diamine with the molecular formula
C8H16N2 and a molecular weight of 140.23 g/mol .[1] Its structure is a key scaffold in
medicinal chemistry, notably in the development of y-opioid receptor antagonists.[2][3][4] A
thorough understanding of its spectroscopic characteristics is crucial for its synthesis,
characterization, and application in drug discovery and development.

While specific experimental spectra for (R)-Octahydro-pyrido[1,2-A]pyrazine are not readily

available in the public domain, certificates of analysis for commercially available samples state
that the spectroscopic data are consistent with the proposed structure.[5] This guide compiles

data from structurally related compounds to infer the expected spectral features.
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Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for key analogs of (R)-

Octahydro-pyrido[1,2-A]pyrazine.

Table 1: *H NMR Spectral Data of Pyrido[1,2-a]pyrazine
Analogs

Compound Solvent Chemical Shift (6) ppm

Consistent with structure.

(R)-Octahyd (do[L,2 Specific chemical shift values
-Octahydro-pyrido[1,2-

Alpyrazine

and multiplicities are not
detailed in the available

certificate of analysis.[5]

Note: Inferred shifts for the octahydropyrido[1,2-a]pyrazine core would likely appear in the

aliphatic region, typically between 1.5 and 4.0 ppm.

Table 2: 3C NMR Spectral Data of Pyrido[1,2-a]pyrazine

Analogs
Compound Solvent Chemical Shift (6) ppm
Not available in the provided
data. The compound is
Pyrrolo[1,2-a]pyrazine-1,4- N indexed in the NIST WebBook,
) Not Specified ] ]
dione, hexahydro- but the publicly available data

does not include 3C NMR

information.[5]

Note: Expected 13C NMR signals for the aliphatic carbons of the octahydropyrido[1,2-a]pyrazine
skeleton would generally fall in the range of 20-70 ppm.

Table 3: Significant IR Absorption Bands of Pyrido[1,2-
a]pyrazine Analogs
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Significant .
. Functional Group
Compound Sample Phase Absorption Bands .
Assignment

(cm™)

Expected strong
Octahydro-1H- o

] ) absorption in the )

pyrido[1,2-a]pyrazin-1- - Amide C=0 stretch

1650-1700 cm™?
one _

region.[5]

Multiple bands

reported, ) )

) ) o Aromatic C-H and ring

Pyrazine Solid Argon characteristic of the

o vibrations
aromatic ring

structure.[6]

Note: For (R)-Octahydro-pyrido[1,2-A]pyrazine, which lacks a carbonyl group and
aromaticity, the IR spectrum would be dominated by C-H stretching vibrations (aliphatic)
typically in the 2850-3000 cm~1 region, and C-N stretching vibrations around 1000-1200 cm~1.

Table 4: Mass Spectrometry Data of Pyrido[1,2-
alpyrazine Analogs

Molecular Weight (

Compound lonization Method [M+H]* (m/z)

g/mol )
R)-Octahydro-
( )_ Y , 140.23[1]
pyrido[1,2-A]pyrazine
Octahydro-1H-
pyrido[1,2-a]pyrazin-1- - - 154.21[5]

one

Note: The mass spectrum of (R)-Octahydro-pyrido[1,2-A]pyrazine is expected to show a
molecular ion peak corresponding to its molecular weight.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques used in the
characterization of (R)-Octahydro-pyrido[1,2-A]pyrazine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.

 Instrumentation: NMR spectra are typically recorded on a spectrometer such as a Bruker
Avance Neo 400 MHz instrument or equivalent.[7]

o Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCls,
D20).

o Data Acquisition:
o For 'H NMR, the spectral width is generally set to 10-15 ppm.
o For 3C NMR, the spectral width is typically in the range of 200-220 ppm.
o A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[5]

o Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier
transform to yield the frequency domain spectrum.[5] Chemical shifts are reported in parts
per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer.[5]

e Sample Preparation:

o Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g.,
NaCl or KBr).
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o KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[5]

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1.[5]

o Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the
vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule.

 Instrumentation: A mass spectrometer, such as a Thermo Finnigan LCQ-Deca XP-PLUS ion
trap or an Agilent Q-ToF G6545B, is used.[7]

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[5]

« lonization: The sample molecules are ionized using techniques like Electron lonization (EI) or
Electrospray lonization (ESI).[5]

o Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are
analyzed to determine the molecular weight and deduce the structure.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different techniques.
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Compound Synthesis & Purification

Synthesis of (R)-Octahydro-
pyrido[1,2-A]pyrazine

'

Purification (e.g., Chromatography)

Arosco ic Analysis

NMR Spectroscopy
(1H’ 13C)

IR Spectroscopy Mass Spectrometry

\%tﬁ Intefpretatio
Structure Elucidation

Mass Spectrometry Enfrared Spectroscopy NMR Spectroscopy

(Molecular Formula) (Functional Groups) (Connectivity & Stereochemistry)

Provides Molecular Weight|dentifies Key Bonds_~"Defines Atom Connectivity

Final Structure of

(R)-Octahydro-pyrido[1,2-A]pyrazine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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